7H-purine-2,6-dithiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-purine-2,6-dithiol typically involves the reaction of purine derivatives with sulfur-containing reagents. One common method is the reaction of 2,6-dichloropurine with thiourea under basic conditions, which results in the substitution of chlorine atoms with thiol groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7H-Purine-2,6-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Alkyl or acyl derivatives of this compound.
Scientific Research Applications
7H-Purine-2,6-dithiol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as an anticancer agent and in the treatment of other diseases.
Industry: It can be used as a corrosion inhibitor for metals, particularly in harsh environments.
Mechanism of Action
The mechanism of action of 7H-purine-2,6-dithiol involves its interaction with metal ions and proteins. The thiol groups can form strong bonds with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with protein thiol groups, potentially affecting protein function and signaling pathways.
Comparison with Similar Compounds
Xanthine: Another purine derivative with oxygen atoms at positions 2 and 6.
Theophylline: A methylated derivative of xanthine.
Caffeine: A trimethylated derivative of xanthine.
Uniqueness: 7H-Purine-2,6-dithiol is unique due to the presence of sulfur atoms at positions 2 and 6, which imparts different chemical properties compared to oxygen-containing purine derivatives. This makes it particularly useful in applications requiring strong metal-thiol interactions.
Properties
IUPAC Name |
7H-purine-2,6-dithiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPMXSMUUILNFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)S)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=NC(=N2)S)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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